5-Tert-butyl-3-(4-chlorophenyl)-7-[4-(2,4-dimethylbenzyl)piperazin-1-yl]pyrazolo[1,5-a]pyrimidine 5-Tert-butyl-3-(4-chlorophenyl)-7-[4-(2,4-dimethylbenzyl)piperazin-1-yl]pyrazolo[1,5-a]pyrimidine
Brand Name: Vulcanchem
CAS No.:
VCID: VC20215252
InChI: InChI=1S/C29H34ClN5/c1-20-6-7-23(21(2)16-20)19-33-12-14-34(15-13-33)27-17-26(29(3,4)5)32-28-25(18-31-35(27)28)22-8-10-24(30)11-9-22/h6-11,16-18H,12-15,19H2,1-5H3
SMILES:
Molecular Formula: C29H34ClN5
Molecular Weight: 488.1 g/mol

5-Tert-butyl-3-(4-chlorophenyl)-7-[4-(2,4-dimethylbenzyl)piperazin-1-yl]pyrazolo[1,5-a]pyrimidine

CAS No.:

Cat. No.: VC20215252

Molecular Formula: C29H34ClN5

Molecular Weight: 488.1 g/mol

* For research use only. Not for human or veterinary use.

5-Tert-butyl-3-(4-chlorophenyl)-7-[4-(2,4-dimethylbenzyl)piperazin-1-yl]pyrazolo[1,5-a]pyrimidine -

Specification

Molecular Formula C29H34ClN5
Molecular Weight 488.1 g/mol
IUPAC Name 5-tert-butyl-3-(4-chlorophenyl)-7-[4-[(2,4-dimethylphenyl)methyl]piperazin-1-yl]pyrazolo[1,5-a]pyrimidine
Standard InChI InChI=1S/C29H34ClN5/c1-20-6-7-23(21(2)16-20)19-33-12-14-34(15-13-33)27-17-26(29(3,4)5)32-28-25(18-31-35(27)28)22-8-10-24(30)11-9-22/h6-11,16-18H,12-15,19H2,1-5H3
Standard InChI Key POWLKGZIEJENKL-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=C(C=C1)CN2CCN(CC2)C3=CC(=NC4=C(C=NN34)C5=CC=C(C=C5)Cl)C(C)(C)C)C

Introduction

5-Tert-butyl-3-(4-chlorophenyl)-7-[4-(2,4-dimethylbenzyl)piperazin-1-yl]pyrazolo[1,5-a]pyrimidine is a complex organic compound belonging to the pyrazolo[1,5-a]pyrimidine class, known for its diverse biological activities, including anti-inflammatory and antitumor effects. This compound incorporates a tert-butyl group, a chlorophenyl moiety, and a piperazine derivative, contributing to its potential therapeutic applications.

Synthesis

The synthesis of 5-Tert-butyl-3-(4-chlorophenyl)-7-[4-(2,4-dimethylbenzyl)piperazin-1-yl]pyrazolo[1,5-a]pyrimidine typically involves multi-step organic reactions. The general approach includes condensation reactions and substitution reactions to introduce the various substituents onto the pyrazolo[1,5-a]pyrimidine core. Specific reaction conditions such as temperature, solvent choice, and catalysts can significantly affect the yield and purity of the final product.

Biological Activities

Pyrazolo[1,5-a]pyrimidines are known for their diverse biological activities, including anti-inflammatory and antitumor effects. While specific biological activity data for 5-Tert-butyl-3-(4-chlorophenyl)-7-[4-(2,4-dimethylbenzyl)piperazin-1-yl]pyrazolo[1,5-a]pyrimidine is limited, compounds within this class have shown potential in various therapeutic areas due to their ability to interact with biological targets.

Research Findings and Future Directions

Research on pyrazolo[1,5-a]pyrimidines highlights their potential as therapeutic agents. Studies have focused on optimizing the structure-activity relationships to enhance biological efficacy while minimizing adverse effects. Future research directions may include exploring the specific biological activities of 5-Tert-butyl-3-(4-chlorophenyl)-7-[4-(2,4-dimethylbenzyl)piperazin-1-yl]pyrazolo[1,5-a]pyrimidine and its derivatives, as well as investigating their pharmacokinetic and pharmacodynamic profiles.

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